N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]acetamide
Description
Properties
Molecular Formula |
C11H21N3O2 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]acetamide |
InChI |
InChI=1S/C11H21N3O2/c1-8(12)11(16)14-5-3-4-10(7-14)6-13-9(2)15/h8,10H,3-7,12H2,1-2H3,(H,13,15) |
InChI Key |
HIMRSGODEYBZHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)CNC(=O)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-((S)-2-Aminopropanoyl)piperidin-3-yl)methyl)acetamide typically involves the formation of the piperidine ring followed by the introduction of the acetamide and aminopropanoyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Amination Reactions: Introduction of the amino group via amination reactions.
Acylation Reactions: Addition of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multistep synthesis processes that are optimized for yield and purity. These methods may include:
Hydrogenation: Reduction of precursors to form the piperidine ring.
Cycloaddition: Formation of the piperidine ring through cycloaddition reactions.
Multicomponent Reactions: Use of multicomponent reactions to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-((1-((S)-2-Aminopropanoyl)piperidin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: Oxidation of the piperidine ring to form piperidinones.
Reduction: Reduction of the acetamide group to form amines.
Substitution: Substitution reactions involving the amino and acetamide groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium catalysts for hydrogenation reactions.
Major Products
Major products formed from these reactions include:
Piperidinones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted Piperidines: Formed from substitution reactions.
Scientific Research Applications
N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]acetamide's applications span scientific research, with noted potential in chemistry, biology, medicine, and industry. It is crucial in the synthesis of complex molecules and is explored as a biochemical probe for studying enzyme activity and protein interactions. Its possible therapeutic effects, including analgesic and anti-inflammatory properties, are under investigation.
Interaction Studies
Interaction studies are essential to reveal how N-[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide interacts with biological targets. Initial findings indicate that it may modulate G protein-coupled receptors and influence downstream signaling pathways. Further research is needed to fully understand its mechanism of action and therapeutic potential.
Pharmacological Profiles
Research has shown that compounds with similar piperidine structures exhibit significant pharmacological activities. For instance, the compound may influence:
- Pain modulation : By interacting with pain-related neurotransmitter systems.
- Neuroprotection : Potentially offering protective effects against neurodegenerative conditions.
Reactions
N-((S)-1-((S)-2-Aminopropanoyl)piperidin-3-yl)-N-methylacetamide can undergo various chemical reactions:
- Oxidation : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Reduction : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution : The compound can undergo substitution reactions, particularly at the amide or piperidine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Comparison With Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-[1-(2-Aminobutyl)-piperidin-3-ylmethyl]-N-methyl-acetamide | Similar piperidine structure | Analgesic properties | Longer alkyl chain |
| N-[1-(S)-2-Amino-butyryl-piperidin-3-ylmethyl]-N-methyl-acetamide | Variation in amino acid side chain | Different receptor affinities | Chirality impact |
| N-[1-(R)-2-Amino-propionyl-piperidin-3-ylmethyl]-N-methyl-acetamide | Stereochemical variation | Potentially different pharmacodynamics | Chirality influence |
| N-Methyl-piperidin-4-ylmethylacetamide | Piperidine core with methyl acetamide | Analgesic properties | Lacks amino acid substitution |
| N-(2-Aminoethyl)piperidine | Piperidine core with aminoethyl side chain | Neurotransmitter modulation | Simpler structure without acetamide |
| N-(S)-1-(2-Chloro-acetyl)piperidin-3-yl-N-methylacetamide | Chlorinated derivative | Potential antiulcer activity | Chlorine substitution alters activity |
Mechanism of Action
The mechanism of action of N-((1-((S)-2-Aminopropanoyl)piperidin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Interference with signal transduction pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-((1-((S)-2-Aminopropanoyl)piperidin-3-yl)methyl)acetamide include:
Piperidine: A simple piperidine ring without additional functional groups.
Piperidinones: Piperidine derivatives with a ketone group.
N-Acylpiperidines: Piperidine derivatives with an acyl group.
Uniqueness
N-((1-((S)-2-Aminopropanoyl)piperidin-3-yl)methyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactions and potential therapeutic applications that are not observed in simpler piperidine derivatives .
Biological Activity
N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]acetamide, also known as N-[1-((S)-2-amino-propionyl)-piperidin-3-ylmethyl]-N-methyl-acetamide, is a synthetic compound with notable pharmacological properties. Its unique molecular structure, characterized by a piperidine ring and an acetamide functional group, suggests potential interactions with various biological targets, particularly in the context of neurotransmitter systems.
- Chemical Formula : C₁₁H₂₁N₃O₂
- Molecular Weight : 227.3 g/mol
- CAS Number : 1401668-78-7
- Density : 1.11 g/cm³ (predicted)
- Boiling Point : 407.9 °C (predicted)
- pKa : 9.05 (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in neurotransmission and pain modulation. Preliminary studies indicate that compounds with similar structures may function as inhibitors or modulators of opioid and dopamine receptors, which are crucial in various physiological processes including pain perception and mood regulation.
Pharmacological Context
This compound has shown significant biological activity in several studies:
- Neurotransmitter Interaction : The compound is hypothesized to influence neurotransmitter pathways, potentially offering neuroprotective effects and pain modulation.
- Receptor Modulation : It may act on opioid and dopamine receptors, contributing to its analgesic properties.
- In Vitro Studies : Initial in vitro assays have indicated its binding affinity to various receptors, which could elucidate its therapeutic potential.
Case Studies
Several studies have explored the biological activity of related compounds:
These findings highlight the diverse applications of piperidine-based compounds in medicinal chemistry.
In Vitro Assays
Research indicates that N-[1-(2-amino-propionyl)-piperidin-3-ylmethyl]-N-methyl-acetamide can modulate biological pathways through specific receptor interactions:
- Binding Affinity : Studies suggest that the compound binds effectively to neurotransmitter receptors, influencing their activity.
- Efficacy : Comparative analyses with known ligands reveal promising efficacy profiles, warranting further investigation into structural modifications to enhance selectivity and potency.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]acetamide, and how can reaction yields be optimized?
- Methodological Answer : Multi-step synthesis is typically employed, starting with piperidine derivatives and introducing acetamide functionalities via nucleophilic acyl substitution or amidation. For example, similar compounds (e.g., AZD8931) are synthesized using coupling reagents like HATU or DCC in anhydrous conditions, followed by purification via column chromatography . Yield optimization may involve adjusting temperature (e.g., 0–5°C for sensitive intermediates), solvent selection (e.g., DMF for polar intermediates), and stoichiometric control of reactive groups .
Q. Which analytical techniques are critical for confirming the structural integrity of This compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify proton environments and carbonyl/amine functionalities.
- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight confirmation (e.g., ±0.001 Da tolerance).
- HPLC with Chiral Columns : To assess enantiomeric purity, as demonstrated in the derivatization of piperidinyl-acetamide analogs using chiral amines like (S)-(-)-1-phenylethylamine .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols/dust.
- Storage : In airtight containers under nitrogen at –20°C to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can researchers address challenges in achieving enantiomeric purity during synthesis?
- Methodological Answer : Chiral resolution techniques are critical. For instance, derivatization with enantiopure amines (e.g., (S)-(-)-1-phenylethylamine) followed by chiral HPLC can separate enantiomers . Alternatively, asymmetric catalysis using chiral ligands (e.g., BINAP) during key synthetic steps may enhance stereochemical control .
Q. What computational strategies are effective in predicting the reactivity and stability of intermediates?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) to model transition states and predict regioselectivity in amidation or piperidine ring modifications .
- Molecular Dynamics (MD) Simulations : To assess solvent effects on intermediate stability (e.g., polar aprotic solvents stabilizing charged intermediates) .
Q. How should contradictory data in biological activity assays be systematically analyzed?
- Methodological Answer :
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Control Experiments : Include positive/negative controls (e.g., known receptor agonists/antagonists) to rule off-target effects .
- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of replicate data .
Q. What methodologies are recommended for elucidating metabolic pathways in preclinical studies?
- Methodological Answer :
- Isotopic Labeling : C or H labeling of the acetamide or piperidine moieties to track metabolic breakdown via LC-MS .
- CYP450 Inhibition Assays : Microsomal incubations with NADPH cofactors to identify cytochrome P450-mediated oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
